![molecular formula C15H18N4OS B6435136 N-methyl-N-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]cyclopropanecarboxamide CAS No. 2549056-07-5](/img/structure/B6435136.png)
N-methyl-N-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]cyclopropanecarboxamide
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Overview
Description
Thienopyrimidine derivatives are important and widely represented in medicinal chemistry as they are structural analogs of purines . They hold a unique place among fused pyrimidine compounds and have various biological activities .
Synthesis Analysis
The synthesis of thienopyrimidine derivatives involves various methods . For instance, a chromeno[4,3-d]pyrazolo[3,4-b]pyridinone derivative bearing a thieno[2,3-d]pyrimidine moiety was prepared by the reaction of 3-phenyl-1-(thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazol-5-amine with 3-acetyl-2H-chromen-2-one in the presence of FeCl3-SiO2 as a catalyst in refluxing ethanol .Molecular Structure Analysis
Thienopyrimidine-containing compounds have structural and isoelectronic characteristics similar to those of purine . This makes them an attractive structural feature in the production of pharmaceutical drugs .Chemical Reactions Analysis
The chemical reactions involving thienopyrimidine derivatives are diverse. For example, the reaction of 3-phenyl-1-(thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazol-5-amine with 3-acetyl-2H-chromen-2-one resulted in a chromeno[4,3-d]pyrazolo[3,4-b]pyridinone derivative .Scientific Research Applications
Biologically Active Compounds
Thiophene-based analogs, such as the compound , have been of interest to a growing number of scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Anti-inflammatory Properties
Thiophene derivatives have been reported to possess anti-inflammatory properties . This makes them useful in the development of drugs for treating conditions associated with inflammation.
Antimicrobial Properties
Thiophene derivatives also exhibit antimicrobial properties . This means they can be used in the development of new antimicrobial agents, which are crucial in the fight against resistant strains of bacteria and other microbes.
Antihypertensive Properties
Compounds containing thiophene have been found to have antihypertensive properties . This suggests potential applications in the treatment of hypertension, a common condition that can lead to serious health problems if not managed effectively.
Antitumor Activity
Thiophene derivatives have been reported to show antitumor activity . This suggests potential applications in the development of new anticancer drugs.
Corrosion Inhibitors
In industrial chemistry and material science, thiophene derivatives are utilized as corrosion inhibitors . This makes them valuable in protecting metals and other materials from corrosion, thereby extending their lifespan and usefulness.
Organic Semiconductors
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This opens up possibilities for their use in the development of new electronic devices.
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are also used in the fabrication of organic light-emitting diodes (OLEDs) . This suggests potential applications in the development of new display technologies.
Mechanism of Action
Target of Action
The primary target of this compound is the Janus kinase 1 (JAK1) and FMS-like tyrosine kinase 3 (FLT3) . These kinases play crucial roles in signal transduction for various cellular processes, including cell growth, differentiation, and immune response.
Mode of Action
The compound acts as a selective inhibitor of its targets . It binds to the active site of the kinases, preventing them from phosphorylating their substrates. This inhibition disrupts the signal transduction pathways regulated by these kinases, leading to changes in cellular processes .
Biochemical Pathways
The inhibition of JAK1 and FLT3 affects multiple biochemical pathways. JAK1 is involved in the JAK-STAT signaling pathway, which regulates gene expression and influences cell proliferation, differentiation, migration, and apoptosis. FLT3 is involved in the regulation of hematopoiesis . The inhibition of these kinases can disrupt these pathways, leading to downstream effects such as reduced cell proliferation and induced apoptosis .
Result of Action
The compound’s action results in significant early apoptosis compared to untreated control cells . It also shows the highest autophagic induction among all compounds . These effects are likely due to the disruption of the JAK-STAT and other related signaling pathways.
Future Directions
Thienopyrimidine derivatives continue to attract considerable interest in medicinal chemistry because of their remarkable biological properties . Future research will likely continue to explore the synthesis of new thienopyrimidine derivatives and their potential applications, particularly in the field of anticancer drug development .
properties
IUPAC Name |
N-methyl-N-[(1-thieno[2,3-d]pyrimidin-4-ylazetidin-3-yl)methyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4OS/c1-18(15(20)11-2-3-11)6-10-7-19(8-10)13-12-4-5-21-14(12)17-9-16-13/h4-5,9-11H,2-3,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGWVYCNDUVLPNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CN(C1)C2=C3C=CSC3=NC=N2)C(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]cyclopropanecarboxamide |
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